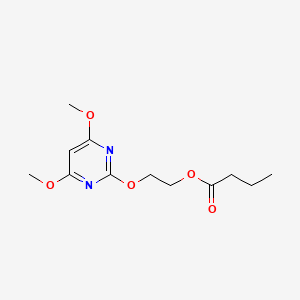
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a pyrimidine ring substituted with methoxy groups at positions 4 and 6, and an ethyl butyrate moiety attached via an oxy linkage at position 2
Preparation Methods
The synthesis of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate typically involves the reaction of 4,6-dimethoxypyrimidine with ethyl butyrate in the presence of a suitable base. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)ethyl butyrate include:
Bispyribac: A pyrimidine derivative used as a herbicide.
Pyribenzoxim: Another pyrimidine-based herbicide.
Methyl 2-((4,6-dimethoxypyrimidin-2-yl)carbamoyl)sulfamoylbenzoate: A compound with similar structural features used in environmental studies. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl butyrate moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2O5 |
|---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(4,6-dimethoxypyrimidin-2-yl)oxyethyl butanoate |
InChI |
InChI=1S/C12H18N2O5/c1-4-5-11(15)18-6-7-19-12-13-9(16-2)8-10(14-12)17-3/h8H,4-7H2,1-3H3 |
InChI Key |
MBZSAWFYOASVHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCOC1=NC(=CC(=N1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


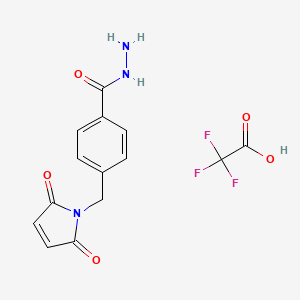
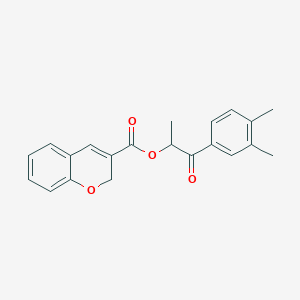
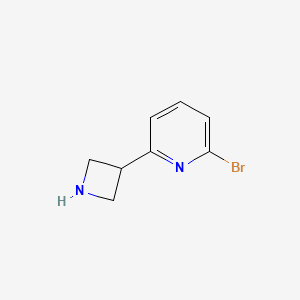
![5-Bromo-6-chloro-2-methylbenzo[d]thiazole](/img/structure/B12941164.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-N-2-thiazolyl-](/img/structure/B12941168.png)

![(R)-3-Amino-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12941173.png)
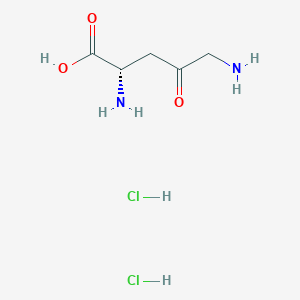
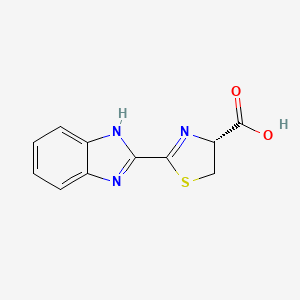

![Ethyl (1R,1aR,6bS)-5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B12941182.png)
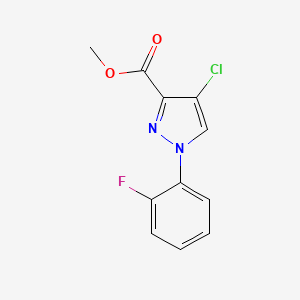
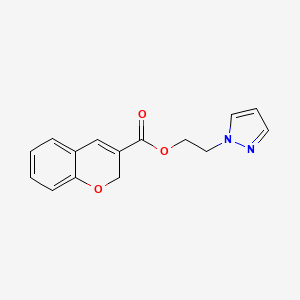
![(S)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)acetamide](/img/structure/B12941198.png)
